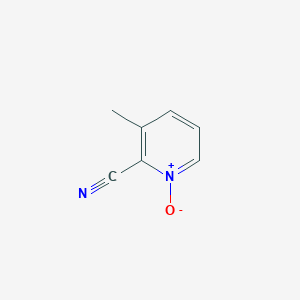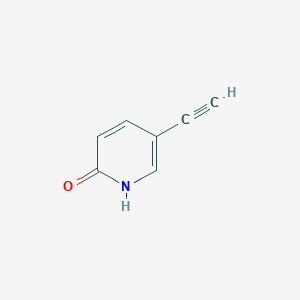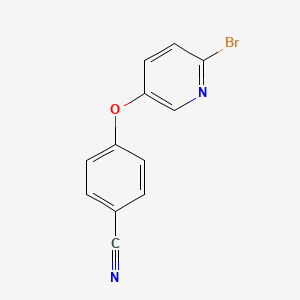![molecular formula C15H15NO3 B1451680 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid CAS No. 1019403-63-4](/img/structure/B1451680.png)
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid
Übersicht
Beschreibung
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid, also known as 2PPPCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water and has a molecular weight of 252.31 g/mol. This compound has been used in various fields of research, including chemistry, biochemistry, and pharmacology. It has been used in the synthesis of other compounds, as a reagent in chemical reactions, and as a drug in pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Medicine: Neuroprotective Agent
This compound has been identified as an endogenous metabolite of L-tryptophan and is reported to possess a wide range of neuroprotective effects . It may be involved in pathways that help in the protection of neuronal cells against stress or injury, making it a potential candidate for research into treatments for neurodegenerative diseases.
Agriculture: Herbicide Development
In agriculture, compounds like 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid can be studied for their herbicidal properties. Specifically, they may act by inhibiting plant enzymes such as acetolactate synthase, which is crucial for plant growth . This application is vital for developing new herbicides that can help manage weed resistance.
Materials Science: Polymer Synthesis
The compound’s derivatives could be used in polymer science, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are extensively used in creating polymers with specific properties for various industrial applications .
Environmental Science: Green Chemistry
In environmental science, the focus is on green chemistry and sustainable practices. The compound’s derivatives can be used as catalysts in reactions that aim to reduce chemical waste and enhance the sustainability of organic synthesis .
Biochemistry: Enzyme Inhibition
Biochemically, compounds like 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid can be used to study enzyme inhibition. They may serve as inhibitors for enzymes involved in critical biochemical pathways, which is essential for understanding disease mechanisms and developing drugs .
Pharmacology: Drug Synthesis
In pharmacology, this compound could be involved in the synthesis of drugs due to its potential biological activities. Its role in the synthesis of molecules with GSK3 inhibitory activity, for instance, is of particular interest since GSK3 is implicated in conditions like Alzheimer’s disease .
Organic Chemistry: Catalyst in Synthesis
Organic chemists may explore this compound as a catalyst in various synthetic reactions. Its structure allows for potential use in facilitating reactions that form complex organic molecules, which are the building blocks of many pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(2)11-3-5-13(6-4-11)19-14-9-12(15(17)18)7-8-16-14/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMHCPFSEQOLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)



![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)


